An In-depth Technical Guide to the Chemical Properties and Applications of 3,4-Dichlorophenylaniline
An In-depth Technical Guide to the Chemical Properties and Applications of 3,4-Dichlorophenylaniline
Foreword: This document provides a comprehensive technical overview of 3,4-Dichlorophenylaniline, a pivotal chemical intermediate in various industrial syntheses. For clarity, this compound is most commonly referred to as 3,4-Dichloroaniline (3,4-DCA) , and this nomenclature will be used throughout the guide. We will delve into its core chemical and physical properties, synthesis methodologies, reactivity, toxicological profile, and critical applications, with a focus on providing actionable insights for researchers, chemists, and professionals in drug development and agrochemical science.
Core Chemical Identity and Physicochemical Properties
3,4-Dichloroaniline is a halogenated aromatic amine, presenting as a solid crystalline substance at room temperature, with its color ranging from white or light tan to dark grey or brown, often darkening upon exposure to light and air.[1][2][3] It possesses a faint, characteristic amine-like odor.[3] Its molecular structure, featuring a benzene ring substituted with an amino group and two chlorine atoms at the 3 and 4 positions, dictates its chemical behavior and utility as a synthetic building block.
The fundamental properties of 3,4-Dichloroaniline are summarized in the table below, providing a quantitative foundation for its handling and application in experimental design.
| Property | Value | Source(s) |
| IUPAC Name | 3,4-dichloroaniline | [1][4] |
| Synonyms | 1-Amino-3,4-dichlorobenzene, 3,4-DCA, 3,4-Dichlorobenzenamine | [1][5] |
| CAS Number | 95-76-1 | [1][4] |
| Molecular Formula | C₆H₅Cl₂N | [2][6] |
| Molecular Weight | 162.01 - 162.02 g/mol | [1][2][7] |
| Appearance | Light tan to dark gray/brown crystalline solid | [1][2][8] |
| Melting Point | 66–73 °C (151–163 °F; 339–346 K) | [1][2][5][9] |
| Boiling Point | 272 °C (522 °F; 545 K) at 760 mmHg | [1][7][9] |
| Solubility | Practically insoluble in water (<1 mg/mL).[1][7][8] Very soluble in alcohol and ether; slightly soluble in benzene.[1][7] | |
| Density | ~1.57 g/cm³ | [1] |
| Vapor Pressure | 1 mmHg at 81.1 °C (178 °F) | [8] |
| Flash Point | 166 °C (331 °F) | [9] |
| log P (Octanol/Water) | 2.69 | [1][9] |
Synthesis and Industrial Manufacturing
The primary industrial route for producing 3,4-Dichloroaniline involves the chemical reduction of 3,4-dichloronitrobenzene.[7][9] This transformation is a cornerstone of its commercial availability.
Causality in Synthesis: The choice of a catalytic hydrogenation process, often employing noble metal catalysts, is driven by high efficiency and yield.[2] However, a critical consideration in this process is the prevention of dehalogenation (the removal of chlorine atoms), which would lead to undesirable byproducts. To mitigate this, specialized reaction conditions and additives are employed.[2] An alternative, classic method is the iron-acid reduction of the nitro-precursor.[3]
Conceptual Synthesis Workflow
The diagram below outlines the logical flow of the primary manufacturing process.
Caption: High-level workflow for the industrial synthesis of 3,4-DCA.
Chemical Reactivity and Core Applications
3,4-Dichloroaniline's reactivity is dominated by the nucleophilic amino group and the electrophilic aromatic ring, making it a versatile intermediate. It is, however, incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][2][10] It can decompose at low pH and reacts at temperatures above 180°C (356°F) in the presence of ferric chloride.[1][2][8]
Its most significant industrial role is as a precursor for several widely used herbicides.
Key Synthetic Applications:
-
Propanil Synthesis: Reacts with propanoyl chloride.
-
Diuron Synthesis: A multi-step process involving reaction with phosgene to form an isocyanate, followed by reaction with dimethylamine.
-
Linuron Synthesis: Similar to Diuron synthesis, but the intermediate isocyanate reacts with N,O-dimethylhydroxylamine.
The following diagram illustrates the pivotal role of 3,4-DCA in these synthetic pathways.
Caption: Synthetic routes from 3,4-DCA to major herbicides.
Toxicological Profile and Biological Effects
From a safety and drug development perspective, understanding the toxicology of 3,4-DCA is paramount. It is classified as toxic upon inhalation, ingestion, or dermal contact.[11][12][13][14]
-
Acute Toxicity: The most significant acute effect is methaemoglobinaemia , a condition where the oxygen-carrying capacity of the blood is reduced, which can lead to cyanosis, weakness, and dyspnoea.[8][10][15] The oral LD50 in rats is approximately 600-648 mg/kg.[1][15]
-
Organ-Specific Toxicity: Studies in animal models have shown that acute exposure can lead to nephrotoxicity (kidney damage), hepatotoxicity (liver damage), and damage to the urinary bladder.[16]
-
Irritation and Sensitization: 3,4-DCA is a mild skin irritant and causes serious eye damage.[11][12][15] Crucially, it is also recognized as a skin sensitizing agent, capable of causing an allergic skin reaction.[12][15][17]
-
Metabolism: In-vitro studies indicate that 3,4-DCA is metabolized via ring hydroxylation and N-acylation.[17] Following oral administration in rats, the majority of the compound is excreted in the urine within 24 hours.[17]
Analytical and Spectroscopic Characterization
Unambiguous identification of 3,4-DCA in research and quality control settings relies on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is characteristic. The aromatic region will show distinct signals for the three protons on the substituted ring.[18]
-
¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons, reflecting the molecule's asymmetry.
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for N-H stretching of the primary amine group and C-Cl stretching.
Protocol: Standard ¹H NMR Sample Preparation
This protocol describes a self-validating system for obtaining a high-quality ¹H NMR spectrum.
-
Preparation: Ensure all glassware (NMR tube, vials, pipettes) are scrupulously clean and dry to prevent contamination. Use a high-quality, deuterated solvent (e.g., CDCl₃).
-
Sample Weighing: Accurately weigh approximately 5-10 mg of 3,4-DCA directly into a clean, dry vial. The accuracy of this step is critical for any quantitative analysis.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial. If tetramethylsilane (TMS) is not already in the solvent, add a small drop as an internal standard (0 ppm reference).
-
Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, particulate-free solution validates complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final solution height should be approximately 4-5 cm.
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer's spinner. Follow the instrument's standard procedure to acquire the spectrum.
-
Validation: The resulting spectrum should show sharp, well-resolved peaks. The TMS signal should be a sharp singlet at 0 ppm, confirming the chemical shift calibration.
Laboratory Safety and Handling
Given its toxic profile, strict adherence to safety protocols is mandatory when handling 3,4-DCA.
Personal Protective Equipment (PPE):
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[12]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles. A face shield is recommended for larger quantities.[12]
-
Skin and Body Protection: Wear a lab coat. For tasks with a high risk of exposure, impervious clothing may be necessary.[11]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][13] If dusts are generated, respiratory protection is required.[14]
Handling and Storage:
-
Avoid all personal contact, including inhalation of dust.[11]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light and air.[2][19]
-
Keep away from incompatible materials such as acids and strong oxidizing agents.[13]
Spill Response:
-
Evacuate personnel and remove all ignition sources.[10]
-
Wear full PPE, including respiratory protection.
-
For solid spills, avoid generating dust. Dampen the material with 60-70% ethanol.[8][10]
-
Carefully sweep or scoop the dampened material into a suitable, labeled container for disposal.[10][12]
-
Clean the spill area with absorbent paper dampened with ethanol, followed by a soap and water wash.[10]
Laboratory Safe Handling Workflow
Caption: A mandatory safety workflow for handling 3,4-DCA in the lab.
References
-
PubChem. 3,4-Dichloroaniline. [Link]
-
European Commission, Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE). Opinion on the result of the Risk Assessment of 3,4-dichloroaniline. [Link]
-
Australian Government Department of Health. Dichloroanilines: Human health tier II assessment. [Link]
-
Drugs.com. 3,4-Dichloroaniline. [Link]
-
Wikipedia. 3,4-Dichloroaniline. [Link]
-
PubChem. 3,4-Dichloro-N-methylaniline. [Link]
-
PubMed. 3,4-Dicholoroaniline acute toxicity in male Fischer 344 rats. [Link]
-
PubChem. 3,5-Dichloroaniline. [Link]
-
The Royal Society of Chemistry. Supplementary Data. [Link]
-
ResearchGate. (PDF) Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K. [Link]
-
Indian Institute of Science Education and Research Kolkata. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]
Sources
- 1. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dichloroaniline | 95-76-1 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. 3,4-Dichloroaniline, 98% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 3,4-Dichloroaniline, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. 3-(3,4-dichlorophenyl)aniline | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 3,4-Dichloroaniline [drugfuture.com]
- 8. 3,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ec.europa.eu [ec.europa.eu]
- 16. 3,4-Dicholoroaniline acute toxicity in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 18. 3,4-Dichloroaniline(95-76-1) 1H NMR spectrum [chemicalbook.com]
- 19. 3,4-Dichloroaniline | 95-76-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
